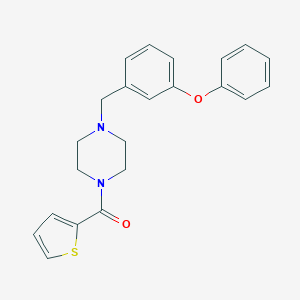
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine, also known as PBTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PBTC is a piperazine derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The exact mechanism of action of 1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine is not yet fully understood. However, it is believed that the compound acts on the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. 1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been shown to enhance the activity of GABA receptors, leading to an increase in the inhibitory neurotransmitter activity, which results in its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been shown to have various biochemical and physiological effects. In animal studies, 1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been shown to reduce anxiety-like behavior and prevent seizures. It has also been shown to reduce inflammation and oxidative stress, which are associated with various neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize, and its effects can be easily measured in animal models. However, there are also limitations to its use in lab experiments. 1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine has low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a short half-life, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine. One area of research is to further investigate the compound's mechanism of action and its effects on the GABAergic system. Another area of research is to explore its potential therapeutic applications in the treatment of anxiety disorders, epilepsy, and neurodegenerative diseases. Additionally, research can be conducted to improve the solubility and half-life of 1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine to increase its effectiveness as a therapeutic agent.
In conclusion, 1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine is a promising compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications and mechanism of action make it an important research tool for investigating various neurological disorders. Further research is needed to fully understand the compound's effects and potential applications.
Synthesemethoden
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine can be synthesized using various methods, including condensation reactions and cyclization reactions. The most common method for synthesizing 1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine is through the reaction of 3-phenoxybenzylamine with 2-thiophenecarbonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine as a white solid.
Wissenschaftliche Forschungsanwendungen
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been studied for its potential therapeutic applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to exhibit anticonvulsant, anxiolytic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of anxiety disorders, epilepsy, and neurodegenerative diseases.
Eigenschaften
Produktname |
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine |
|---|---|
Molekularformel |
C22H22N2O2S |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C22H22N2O2S/c25-22(21-10-5-15-27-21)24-13-11-23(12-14-24)17-18-6-4-9-20(16-18)26-19-7-2-1-3-8-19/h1-10,15-16H,11-14,17H2 |
InChI-Schlüssel |
NGKPUXVYYXFBNL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CS4 |
Kanonische SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)

![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)
![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248414.png)
![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)
![1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248418.png)

![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![1-[(2-Naphthyloxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B248424.png)
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B248425.png)
![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)

![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)
![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone](/img/structure/B248433.png)